![molecular formula C18H15N3O2S B512677 N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide CAS No. 73696-43-2](/img/structure/B512677.png)
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide
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Description
“N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide” is a compound that has been synthesized in studies related to the development of new antibacterial agents . It belongs to a class of compounds known as benzocaine hydrazide derivatives .
Synthesis Analysis
The compound is synthesized through a reaction involving benzocaine, a local anesthetic drug . The process involves heating a solution of the precursor compound in ethanol with an appropriate aldehyde under reflux for 8 hours . The resulting mixture is then cooled at room temperature and the ethanol is evaporated .Molecular Structure Analysis
The molecular structure of this compound, like other benzamides, is determined using spectral methods such as Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (^1H-NMR) . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide” involve the condensation of the precursor compound with substituted aldehydes . This reaction is facilitated by the presence of a few drops of glacial acetic acid .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It’s known that hydrazide-hydrazone compounds, which this compound is a part of, have diverse biological activities . They may interact with their targets, leading to changes that inhibit the growth or function of the target cells.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
Based on its potential antibacterial activity, it may lead to the inhibition of bacterial growth or death of bacterial cells .
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXOASZOCDJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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